5-bromoisoquinolin-3-amine hydrochloride
Description
Chemical Name: 5-Bromoisoquinolin-3-amine hydrochloride CAS Number: 1192815-01-2 Molecular Formula: C₉H₇BrN₂·HCl Molecular Weight: 223.07 (base), 259.54 (hydrochloride) Structural Features: The compound consists of an isoquinoline backbone with a bromine substituent at position 5 and an amine group at position 3, forming a hydrochloride salt. Its structural uniqueness lies in the electron-withdrawing bromine and the nucleophilic amine, which influence reactivity and pharmacological interactions .
Applications: Primarily used as a molecular building block in medicinal chemistry for synthesizing heterocyclic drug candidates. Its halogenated structure enhances binding affinity to biological targets, particularly in kinase inhibition and CNS-targeted therapies .
Properties
CAS No. |
2763758-82-1 |
|---|---|
Molecular Formula |
C9H8BrClN2 |
Molecular Weight |
259.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromoisoquinolin-3-amine hydrochloride typically involves the bromination of isoquinoline derivatives followed by amination. One common method includes the bromination of isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromoisoquinoline is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 3rd position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoquinolin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Ammonia, primary or secondary amines, catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Quinoline derivatives with modified functional groups.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinoline derivatives with various substituents at the bromine or amine positions.
Scientific Research Applications
5-Bromoisoquinolin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromoisoquinolin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .
Comparison with Similar Compounds
Research Findings and Implications
- Bromine Position Matters : The 5-bromo isomer shows reduced metabolic inhibition but improved kinase selectivity compared to the 3-bromo analogue .
- Halogen vs. Methoxy : Bromine enhances target affinity but increases toxicity, whereas methoxy groups improve solubility for CNS applications .
- Safety Profile: Hydrochloride salts of brominated isoquinolines require stringent handling (e.g., P201/P202 precautions) due to moderate acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
